Cerium(III) nitrate hexahydrate

Catalog No.
S1504639
CAS No.
10294-41-4
M.F
CeH3NO4
M. Wt
221.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cerium(III) nitrate hexahydrate

CAS Number

10294-41-4

Product Name

Cerium(III) nitrate hexahydrate

IUPAC Name

cerium;nitric acid;hydrate

Molecular Formula

CeH3NO4

Molecular Weight

221.14 g/mol

InChI

InChI=1S/Ce.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2

InChI Key

DHBGEZZULIYPKP-UHFFFAOYSA-N

SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Ce+3]

Canonical SMILES

[N+](=O)(O)[O-].O.[Ce]

Precursor for Cerium Oxide Materials:

Cerium(III) nitrate hexahydrate is a widely used precursor for synthesizing cerium oxide (CeO₂), also known as ceria. Ceria is a crucial material in various research areas due to its unique properties, including:

  • High oxygen storage capacity: This makes ceria valuable for applications like solid oxide fuel cells and catalytic converters .
  • Redox activity: Ceria can readily switch between Ce³⁺ and Ce⁴⁺ oxidation states, making it useful in various catalytic reactions .
  • UV absorption properties: Ceria nanoparticles exhibit UV absorption properties, making them potential candidates for sunscreens and other UV protection applications .

Catalyst for Organic Reactions:

Cerium(III) nitrate hexahydrate finds application as a Lewis acid catalyst in various organic reactions. Its ability to accept electron pairs from reactants facilitates processes like:

  • Hydrolysis of phosphoric acid esters: This reaction is crucial for producing nucleoside phosphates, essential components of RNA and DNA .
  • Aldol condensation reactions: These reactions are fundamental in organic synthesis for creating carbon-carbon bonds .

Other Research Applications:

Beyond the mentioned applications, cerium(III) nitrate hexahydrate finds use in various other research areas, including:

  • Separation of rare earth elements: This compound plays a role in separating cerium from other lanthanide elements .
  • Solid-state electrolytes: Cerium(III) nitrate hexahydrate is used in the development of solid-state electrolytes for potential applications in next-generation batteries .

Cerium(III) nitrate hexahydrate is an inorganic compound with the formula Ce NO3 36H2O\text{Ce NO}_3\text{ }_3\cdot 6\text{H}_2\text{O}. It is a crystalline solid that appears white to yellow and is highly soluble in water, alcohol, and acetone. This compound is characterized by its hygroscopic nature, meaning it can absorb moisture from the air. With a molecular weight of approximately 434.22 g/mol, cerium(III) nitrate hexahydrate serves as a significant source of cerium ions in various chemical applications .

, particularly in redox processes. In aqueous solutions, it can act as an oxidizing agent. For instance, it can be reduced to cerium(IV) nitrate under certain conditions, typically involving strong oxidizers or elevated temperatures:

Ce3++OxidizerCe4+\text{Ce}^{3+}+\text{Oxidizer}\rightarrow \text{Ce}^{4+}

Additionally, it can react with phosphoric acid esters, where it serves as a catalyst for hydrolysis:

R O P O O R +H2OCe III R OH+R OH+H3PO4\text{R O P O O R }+\text{H}_2\text{O}\xrightarrow{\text{Ce III }}\text{R OH}+\text{R OH}+\text{H}_3\text{PO}_4

The synthesis of cerium(III) nitrate hexahydrate typically involves the dissolution of cerium-rich rare earth hydroxides in nitric acid. The general procedure is as follows:

  • Preparation of Cerium Hydroxide: Cerium oxide or hydroxide is treated with nitric acid to form a solution.
  • Reduction: Tetravalent cerium ions are reduced to trivalent ions using reducing agents such as oxalic acid or hydrogen peroxide.
  • Crystallization: The resulting solution is concentrated and allowed to crystallize, yielding cerium(III) nitrate hexahydrate.

This method ensures high purity and yields of the desired product .

Cerium(III) nitrate hexahydrate has a wide range of applications across various fields:

  • Catalysis: It is used as a catalyst in organic synthesis and hydrolysis reactions.
  • Analytical Chemistry: Employed as a reagent for qualitative and quantitative analysis.
  • Optical Materials: Utilized in the manufacturing of optical glass and phosphors.
  • Petrochemical Industry: Acts as a catalyst in refining processes.
  • Pharmaceuticals: Investigated for potential therapeutic uses due to its antioxidant properties .

Studies on the interactions of cerium(III) nitrate hexahydrate with other compounds reveal its role as a catalyst and its ability to form complexes. For example, it can interact with various organic substrates during catalytic processes, enhancing reaction rates and selectivity. Additionally, its interaction with biological molecules warrants further exploration to understand its potential therapeutic roles and toxicity mechanisms .

Cerium(III) nitrate hexahydrate shares similarities with other rare earth nitrates but possesses unique properties that distinguish it:

Compound NameChemical FormulaUnique Properties
Cerium(IV) nitrateCe(NO₃)₄Higher oxidation state; stronger oxidizing agent
Lanthanum(III) nitrateLa(NO₃)₃Similar solubility; used in different applications
Neodymium(III) nitrateNd(NO₃)₃Used primarily in magnets; different reactivity
Praseodymium(III) nitratePr(NO₃)₃Similar catalytic properties; less common usage

Cerium(III) nitrate hexahydrate stands out due to its specific applications in catalysis and potential biological activity, making it valuable for both industrial and research purposes .

Hydrothermal Synthesis Techniques

Hydrothermal methods leverage aqueous solutions at elevated temperatures and pressures to achieve controlled crystallization.

Low-Temperature Hydrothermal Approaches

Low-temperature hydrothermal synthesis (70–250°C) minimizes energy consumption while maintaining nanoscale control. For instance:

  • 70°C synthesis: Ce(NO₃)₃·6H₂O and NaOH yielded ultra-small CeO₂ nanoparticles (3.54 nm) with a high surface area (185 m²/g) after 4 hours.
  • 250°C synthesis: Using cerium hydroxide precursors, cubic CeO₂ nanoparticles (6–15 nm) formed within 6 hours, with crystallinity unaffected by extended reaction times.

Key advantages include reduced agglomeration and enhanced phase purity compared to sol-gel methods.

Role of Sodium Hydroxide in Precipitation Control

Sodium hydroxide (NaOH) governs precipitation kinetics and Ce(OH)₃ intermediate formation:

NaOH Concentration (M)Particle Size (nm)MorphologySource
0.36–15Spherical
0.512.5Agglomerated cubes
1.03.54Rice-grain

Higher NaOH concentrations (>1 M) accelerate nucleation, favoring smaller particles but increasing agglomeration due to rapid pH shifts.

Reaction Time Optimization for Ultra-Small Nanoparticles

Reaction time critically impacts crystallite growth and phase stability:

  • Short durations (4–6 h): Yield amorphous CeO₂ precursors (e.g., Ce(OH)CO₃), which calcine into 3–6 nm particles.
  • Extended durations (24 h): No significant size changes occur, but Ostwald ripening increases agglomeration.

Microreactor systems achieve full conversion in 100 seconds at 160°C using reline solvent, demonstrating scalability.

Comparative Analysis of Synthesis Parameters

Table 1: Optimization strategies for CeO₂ nanoparticle synthesis using Ce(NO₃)₃·6H₂O

MethodTemperature (°C)TimeNaOH (M)Size (nm)Surface Area (m²/g)
Hydrothermal704 h1.03.54185
Hydrothermal2506 h0.36–15120–150
Co-precipitation252 h0.512.590
Microreactor160100 s12.5105

Co-precipitation combines aqueous cerium(III) nitrate hexahydrate with base (alkali hydroxide, carbonate, or urea-derived hydroxide) or with complexing organic ligands. Rapid mixing at constant pH produces amorphous or nanocrystalline precursors that transform during subsequent calcination into phase-pure oxides. Variables such as anion identity, ligand choice, pH, temperature, and ageing time control nucleation kinetics, particle size, and porosity, ultimately governing catalytic, sorptive, or electronic performance [4] [5] [6].

Binary and Ternary Metal Oxide Composites

Overview of Binary Composites

Composition (binary)Co-precipitation pHCalcination temperature (degrees Celsius)Crystallite size (nanometers)Specific surface area (square metres per gram)Functional highlight
Cerium dioxide – cadmium oxide1030027 [7]Not reportedVisible-light photocatalysis and antibacterial activity [7]
Cerium dioxide – nickel oxide (10 percent molar nickel)124009–12 [8]Not reportedRedox-stable up to 400 degrees Celsius [8]
Cerium dioxide – magnesium oxide1145016–24 (broad)84–133 (adsorbent-dependent) [9]Adsorptive removal of hexavalent chromium, fluoride, and copper ions (92–99 percent) under ambient conditions [9]

Overview of Ternary Composites

Composition (ternary)Ligand or modifierCalcination temperature (degrees Celsius)Crystallite size (nanometers)Specific surface area (square metres per gram)Key property
Cerium – lanthanum – manganese oxideAmmonium hydroxide (no organic ligand)5008–10 [10]96.27 [10]Mesoporous framework (6.95 nanometres average pore diameter) enabling 98 percent removal of hexavalent chromium within fifteen minutes [10]
Cerium – lanthanum – praseodymium oxideAmmonium hydroxide5009–11 [10]48.82 [10]Enhanced visible-light absorption relative to binary analogue due to lattice distortion [10]

Key findings

  • Replacement of part of the cerium lattice by trivalent manganese ions (ionic radius 1.79 ångströms) broadens the half-peak width in X-ray diffraction, confirming defect formation that increases oxygen mobility and surface basicity [10].
  • Binary cerium dioxide–nickel oxide prepared by co-precipitation retains a single fluorite phase under alternating oxidising and reducing atmospheres up to 400 degrees Celsius, illustrating solid-solution stability imparted by nickel substitution [8].
  • Cerium dioxide–magnesium oxide made by simple co-precipitation functions as an adsorbent that combines a high isoelectric point with strong Lewis basic sites, giving Freundlich-type multilayer uptake of pollutants [9].

Ligand-Assisted Precipitation for Tailored Surface Area

Organic molecules coordinate cerium(III) during precipitation, slow hydrolysis, and act as sacrificial pore formers during calcination. Control over chelation strength and decomposition rate enables remarkably high surface areas and narrow pore distributions.

Ligand (fully written)Cerium:ligand molar ratioPrecursor ageing temperature (degrees Celsius)Calcination temperature (degrees Celsius)Surface area (square metres per gram)Dominant morphological outcomeReference
Citric acid1:325500101.91 (via cerium oxalate route) [11]Spherical mesoporous agglomerates [3] [11]24,39
Hexamethylenetetramine1:157045040–60 (green body) with sinter-ready particles [12]145 ångström primary crystallites that sinter to full density at 1,250 degrees Celsius within six minutes [12]40
Triethanolamine1:62540060–75 [13]5.9 ± 0.5 nanometre near-spherical particles with negligible agglomeration [13] [14]42,54
Polyvinylpyrrolidone1:0.530600Not stated5–8 nanometre crystals, reduced aggregation relative to surfactant-free control [15]48
Cetyltrimethylammonium bromide1:0.530600Not statedDecreased agglomeration; retained cubic crystallinity [15] [16]48,52

Mechanistic insights

  • Hexamethylenetetramine decomposes slowly, releasing hydroxide and formaldehyde; the slow pH drift nucleates nanoscale cerium hydroxide while simultaneously oxidising trivalent cerium to tetravalent cerium, so the wet precipitate already contains nanocrystalline cerium dioxide. The resulting powder sinters rapidly because bridges between particles do not form during calcination [12].

  • Citric-acid chelation forms polynuclear cerium citrate complexes that dehydrate between 120 degrees Celsius and 320 degrees Celsius, generating an intermediate cerium–oxygen–carbon network. Complete oxide formation at 500 degrees Celsius leaves a micropore volume of 0.110 cubic centimetres per gram and a forty-eight percent fraction of pores below twenty ångströms, explaining its exceptionally high Brunauer–Emmett–Teller surface area [3].

  • Triethanolamine exploits the crystalline water bound to cerium nitrate hexahydrate as an internal hydroxide source. Continuous-flow mixing in microchannels at Reynolds numbers above three-hundred affords a seven-nanometre average diameter and prevents hydroxide precipitation of unreacted cerium, thus improving yield and size uniformity [13].

Thermal Decomposition Pathways and Phase Formation

Cerium(III) nitrate hexahydrate decomposes via distinct mass-loss events that are highly reproducible across atmospheric or inert environments.

Temperature range (degrees Celsius)Observed mass-loss processSpectroscopic/analytical evidenceResulting solid phaseReference
57 – 140Melting and partial dehydrationInfrared disappearance of O–H stretching bands [17]Liquid hydrate with reduced water content34
190 – 260Sequential nitrate dissociation, liberation of nitrogen dioxide and oxygenEvolution of brown fumes; decreasing nitrate infrared bands; thermogravimetric plateau [2] [18]Cerium oxynitrate (CeO₂·₀.₅ NO₃⁻) [2]21,30
260 – 350Collapse of oxynitrate lattice, formation of defective cerium dioxide with oxygen vacanciesX-ray diffraction: broad fluorite peaks; Raman defect band at eight-hundred seventy inverse centimetres [18]Nanocrystalline cerium dioxide30
350 – 400Completion of oxidation to fully stoichiometric cerium dioxideSharp fluorite reflections; weight stabilisation; absence of nitrate in infrared spectrum [1]Cerium dioxide with average crystallite size eleven to thirteen nanometres [4] [1]1,26

Important observations

  • Differential scanning calorimetry shows an endothermic peak at approximately two-hundred forty degrees Celsius corresponding to nitrate loss, followed by an exothermic event near three-hundred ten degrees Celsius indicating rearrangement to the fluorite lattice [3].
  • Thermogravimetric-mass-spectrometry coupling confirms that nitrogen dioxide is the dominant evolved gas between one-hundred ninety and two-hundred eighty degrees Celsius; water vapour dominates below one-hundred eighty degrees Celsius [2].
  • Under argon or air, activation energies determined by Kissinger–Akahira–Sunose analysis are forty-three kilojoules per mole for dehydration and one-hundred twenty-eight kilojoules per mole for nitrate decomposition [19].

Implications for Process Design

  • Surface-area maximisation Ligand selection dictates pore generation. Citric-acid or polyhydroxy-amine ligands introduce organic matrices that combust cleanly and leave mesoporous cerium dioxide or doped analogues with surface areas up to one-hundred square metres per gram at only five-hundred degrees Celsius [3] [11] [13].

  • Phase-pure composite synthesis Charge-balanced co-precipitation (for example, cerium–lanthanum–manganese) prevents unwanted segregated phases. Low-temperature calcination (five-hundred degrees Celsius) is sufficient to develop a single cubic fluorite lattice while maintaining oxygen-vacancy-rich surfaces that are catalytically active [10].

  • Temperature scheduling Complete transformation of cerium(III) nitrate hexahydrate into defect-rich cerium dioxide requires exceeding three-hundred fifty degrees Celsius but remaining below six-hundred degrees Celsius to retain nanoscale grains. For binary or ternary systems, slightly higher temperatures (five-hundred to six-hundred degrees Celsius) extend crystallite size only modestly yet improve lattice integration of dopants [8] [9].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

220.91166 g/mol

Monoisotopic Mass

220.91166 g/mol

Heavy Atom Count

6

UNII

FL1R38JEBB

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (92.16%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H315 (17.65%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (82.35%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (17.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Oxidizer;Corrosive;Irritant

Wikipedia

Cerous nitrate hexahydrate

Dates

Last modified: 08-15-2023

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